

Glycine Ethyl Ester Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycine ethyl ester, hydrochloride*

Cat. No.: *B555829*

[Get Quote](#)

An In-depth Examination of its Properties, Synthesis, and Applications in Drug Development and Biochemical Research

Glycine ethyl ester hydrochloride, a synthetically accessible derivative of the amino acid glycine, serves as a cornerstone in various scientific disciplines, particularly in peptide synthesis and proteomics. Its utility as a protected form of glycine, coupled with its enhanced stability and solubility, makes it an invaluable reagent for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its role in biochemical and pharmaceutical research.

Core Properties and Data

Glycine ethyl ester hydrochloride is a white to off-white crystalline powder.^{[1][2][3]} The hydrochloride salt form enhances its stability, minimizes hygroscopicity, and simplifies handling and storage compared to its free base form.^[2] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	$\text{C}_4\text{H}_9\text{NO}_2 \cdot \text{HCl}$ or $\text{C}_4\text{H}_{10}\text{ClNO}_2$	[1] [4] [5] [6] [7] [8] [9]
Molecular Weight	139.58 g/mol	[2] [3] [4] [5] [6] [7] [8]
CAS Number	623-33-6	[1] [4] [5] [6]
Appearance	White crystalline powder or chunks	[1] [2] [3] [5]
Melting Point	142-143 °C, 145-146 °C, 140-148 °C, 147-151 °C	[1] [2] [5] [7] [9]
Purity	≥98.0%, ≥99%	[1] [2] [9]
Solubility	Soluble in water, ethanol, and methanol	[1] [2]
Water Content	Not more than 1.0%	[3]

Experimental Protocols

Detailed methodologies for the synthesis and application of glycine ethyl ester hydrochloride are crucial for reproducible research. Below are established protocols for its laboratory preparation and its use in key biochemical techniques.

Synthesis of Glycine Ethyl Ester Hydrochloride

A common and effective method for the synthesis of glycine ethyl ester hydrochloride involves the reaction of glycine with ethanol in the presence of thionyl chloride.

Materials:

- Ethanol
- Thionyl chloride
- Glycine

Procedure:

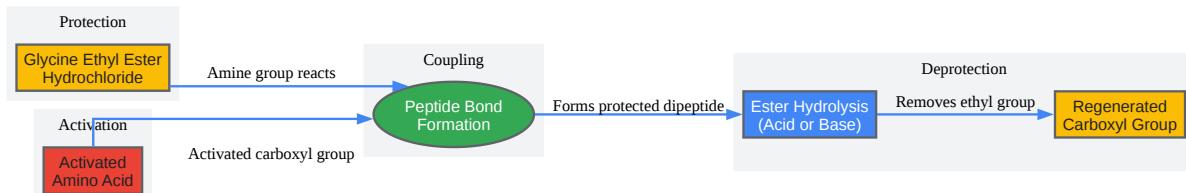
- Add 247.3 g of thionyl chloride and 130 g of glycine to 1000 ml of ethanol at -10°C.
- After removing the ice bath, add an additional equivalent amount of glycine in portions.
- Stir the mixture for 2 hours under reflux.
- After cooling to room temperature, remove the excess alcohol and thionyl chloride using a rotary evaporator.
- Add ethanol to the resulting white solid and remove it again on the rotary evaporator to eliminate any residual thionyl chloride. This step should be repeated.
- Recrystallize the product from ethanol to obtain 218.6 g (90.4% of theory) of glycine ethyl ester hydrochloride.^[8]

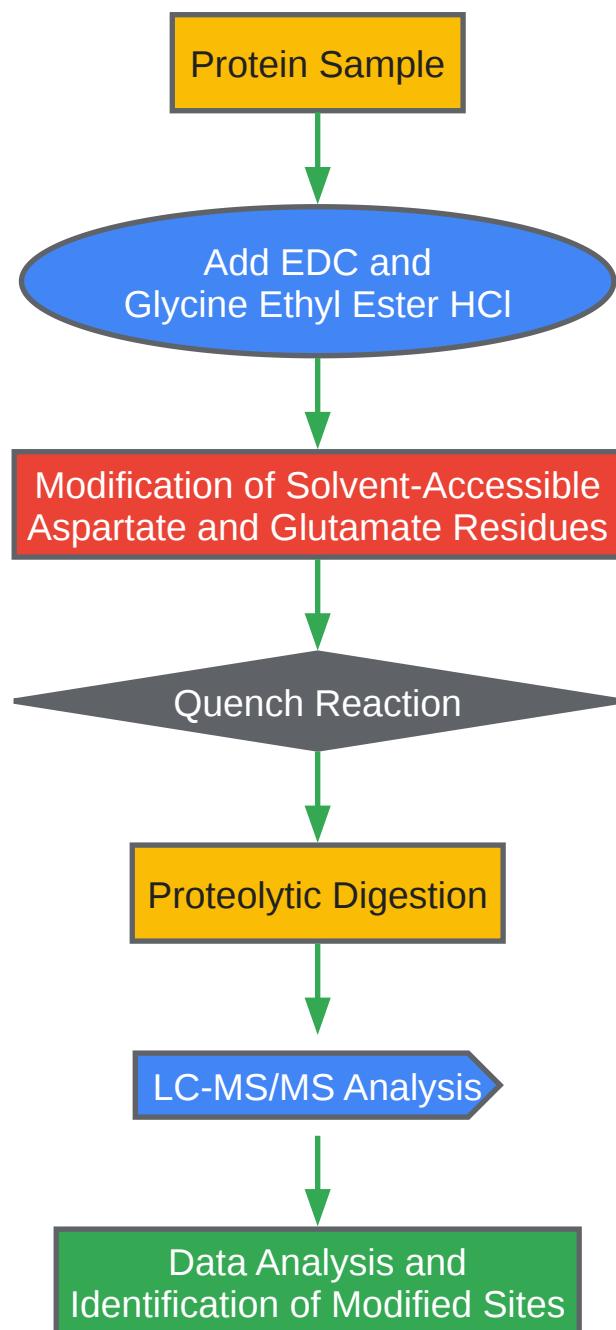
Another established protocol involves the use of methyleneaminoacetonitrile.

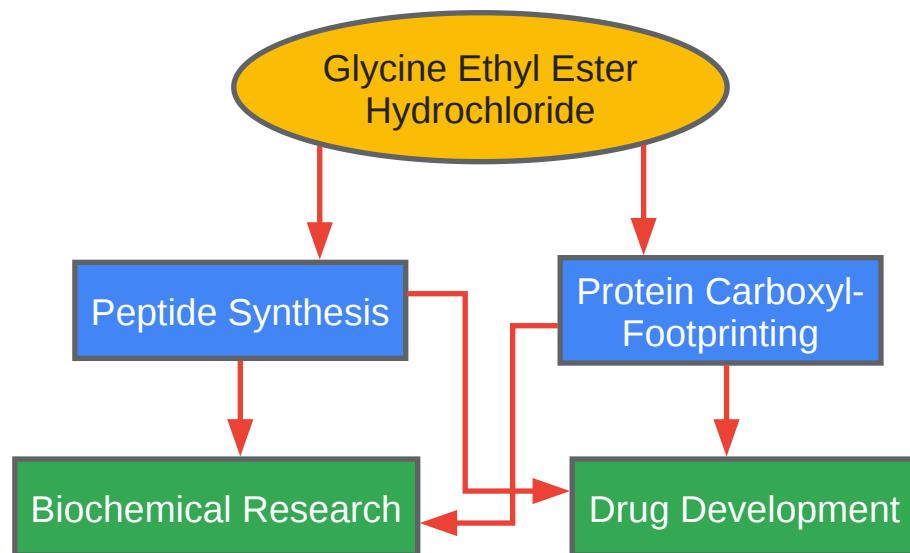
Materials:

- Absolute alcohol saturated with hydrochloric acid gas
- 96% alcohol
- Methylenaminoacetonitrile

Procedure:


- In a 3-liter round-bottomed flask, combine 500 cc of absolute alcohol saturated with cold hydrochloric acid gas, 870 cc of 96% alcohol, and 70 g of methyleneaminoacetonitrile.
- Reflux the mixture on a steam bath for three hours, during which ammonium chloride will separate.
- Filter the hot alcohol solution with suction and cool the filtrate to allow the glycine ethyl ester hydrochloride to crystallize as fine white needles.
- Filter the product with suction, dry it as much as possible on the filter, and then allow it to air dry. The initial yield is approximately 110 g.


- Distill the alcohol from the filtrate until about one-third of its volume remains and cool again to obtain a second crop of crystals.
- The total yield of the product with a melting point of 142–143°C is between 125 to 129 g (87–90% of the theoretical amount). For a highly purified product, recrystallization from absolute alcohol is recommended.[4]


Application in Peptide Synthesis

Glycine ethyl ester hydrochloride is a fundamental building block in peptide synthesis, where it serves as a protected form of glycine, preventing undesirable side reactions at the carboxyl group.[1][2]

Logical Workflow for Peptide Synthesis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 2. Mass spectrometry-based carboxyl footprinting of proteins: method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zephyrsynthesis.com [zephyrsynthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. discofinechem.com [discofinechem.com]
- 6. nbino.com [nbino.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]

- To cite this document: BenchChem. [Glycine Ethyl Ester Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555829#glycine-ethyl-ester-hydrochloride-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com